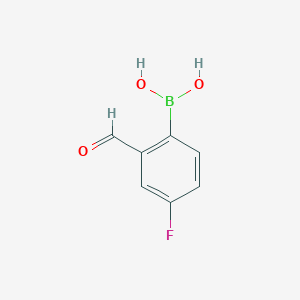

(4-Fluoro-2-formylphenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUBOCQWTPCPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648976 | |

| Record name | (4-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825644-26-6 | |

| Record name | (4-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (4-Fluoro-2-formylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (4-Fluoro-2-formylphenyl)boronic acid, a key building block in organic synthesis and medicinal chemistry. This document includes tabulated data for easy reference, detailed experimental protocols for property determination, and workflow diagrams for clarity.

Core Physical and Chemical Properties

This compound, with the CAS number 825644-26-6, is a solid organic compound.[1][2][3] Its utility in various chemical transformations is underpinned by its specific physical characteristics.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 825644-26-6 | [1][4][5] |

| Molecular Formula | C₇H₆BFO₃ | [1][2][3][5] |

| Molecular Weight | 167.93 g/mol | [1][2][3][5] |

| Appearance | White to off-white solid/powder/crystal | [1][6] |

| Melting Point | 123 to 125 °C | [1][7] |

| Boiling Point | Not available | [5] |

| Density | Not available | [5] |

| pKa | Not experimentally determined in available literature. |

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of chemical compounds. The following sections detail standardized protocols for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[8][9] The tube is sealed at one end.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in a heating apparatus, such as a Thiele tube or a Mel-Temp device.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure accurate measurement.[10]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[9] The melting point is reported as the range T1-T2.[8]

Solubility Testing

Understanding the solubility of this compound in various solvents is essential for its use in reactions and purifications.

Protocol:

-

Initial Test (Water): To approximately 25 mg of the solid in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[11] Observe if the compound dissolves completely.[11][12]

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in the following aqueous solutions sequentially:

-

5% Sodium Hydroxide (NaOH)

-

5% Sodium Bicarbonate (NaHCO₃)

-

5% Hydrochloric Acid (HCl) For each test, use a fresh 25 mg sample and 0.75 mL of the respective solvent, shaking well.[11][13] Solubility in NaOH or NaHCO₃ indicates an acidic functional group, while solubility in HCl suggests a basic functional group.[13]

-

-

Strong Acid Test: If the compound is insoluble in the above aqueous solutions, its solubility in cold, concentrated sulfuric acid (H₂SO₄) can be tested.[14] Solubility in this medium often indicates the presence of functional groups containing oxygen or nitrogen, or unsaturation.[13]

pKa Determination

The acidity constant (pKa) is a measure of the Lewis acidity of the boronic acid, which is crucial for its reactivity, particularly in forming boronate esters.[15][16] Potentiometric titration is a common and reliable method for pKa determination.[15][17]

Protocol:

-

Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.[17] The ionic strength of the solution should be kept constant using an inert salt like 0.15 M potassium chloride (KCl).[17][18]

-

Titration Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[17] Place the boronic acid solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[17] Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved carbon dioxide.[17][18]

-

Titration: Make the solution acidic (pH ~2) with a standard solution of a strong acid (e.g., 0.1 M HCl).[17] Titrate the solution by adding small, precise volumes of a standard strong base solution (e.g., 0.1 M NaOH).[17] Record the pH after each addition, allowing the reading to stabilize.[17]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.[19] The experiment should be repeated at least three times to ensure reproducibility.[17]

Synthesis Workflow Overview

This compound is typically synthesized from a corresponding bromobenzaldehyde derivative. The process involves protection of the aldehyde, a lithium-halogen exchange, reaction with a borate ester, and subsequent acidic workup.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. This compound | 825644-26-6 [chemicalbook.com]

- 5. CAS:825644-26-6 FT-0717532 this compound Product Detail Information [finetechchem.com]

- 6. 4-Fluoro-2-formylphenylboronic Acid | 825644-26-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) >98.0%(HPLC)(T) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. youtube.com [youtube.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 19. DSpace [kuscholarworks.ku.edu]

An In-depth Technical Guide to (4-Fluoro-2-formylphenyl)boronic acid: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-2-formylphenyl)boronic acid is a bifunctional organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a formyl group, and a boronic acid moiety on a phenyl ring, makes it a versatile building block for the synthesis of complex organic molecules. The presence of the boronic acid group allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] The electron-withdrawing nature of the formyl and fluoro groups influences the reactivity of the boronic acid, while the formyl group provides a reactive handle for further synthetic transformations. This guide provides a comprehensive overview of the chemical structure, bonding, and key analytical data for this compound, intended to serve as a valuable resource for researchers in drug development and related scientific fields.

Chemical Structure and Bonding

The chemical structure of this compound consists of a benzene ring substituted with a fluorine atom at the 4-position, a formyl group (an aldehyde) at the 2-position, and a boronic acid group [-B(OH)₂] at the 1-position.

Molecular Geometry and Bonding

The core of the molecule is the planar phenyl ring. The boronic acid group has a trigonal planar geometry around the boron atom, which is sp² hybridized. This hybridization results in a vacant p-orbital on the boron atom, making it a Lewis acid and capable of accepting a pair of electrons.[2] This Lewis acidity is a key feature of boronic acids, allowing them to interact with Lewis bases and engage in transmetalation during catalytic cycles like the Suzuki-Miyaura coupling.[2]

Table 1: Predicted and Representative Bond Lengths and Angles (Note: Experimental data for the title compound is not available. Data for 2,4-difluorophenylboronic acid is provided for comparison.)[3]

| Parameter | Predicted/Representative Value | Notes |

| Bond Lengths (Å) | ||

| B-C | ~1.56 | Shorter than a typical C-C single bond, indicating some π-character. |

| B-O | ~1.37 | |

| C-F | ~1.35 | |

| C=O | ~1.21 | Typical for an aromatic aldehyde. |

| Bond Angles (°) | ||

| O-B-O | ~117 | Close to the ideal 120° for sp² hybridization. |

| C-B-O | ~121 | |

| C-C-C (ring) | ~120 |

Intramolecular Interactions

The ortho-position of the formyl group relative to the boronic acid introduces the possibility of intramolecular hydrogen bonding between one of the hydroxyl protons of the boronic acid and the carbonyl oxygen of the formyl group. Such an interaction can influence the conformation of the molecule. Additionally, in solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic tautomeric form, a 3-hydroxybenzoxaborole.[4]

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BFO₃ | [5] |

| Molecular Weight | 167.93 g/mol | [5] |

| Appearance | White to off-white solid/crystal | [6] |

| Melting Point | 123-125 °C | [7] |

| CAS Number | 825644-26-6 | [5][7] |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound.

Table 3: NMR Spectroscopic Data for this compound (Note: ¹³C NMR data is predicted based on analogous structures and substituent effects.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| ¹H NMR | ~10.2 | s | - | Aldehyde proton (-CHO) | [7] |

| ~7.9 | dd | Aromatic proton | [7] | ||

| ~7.6 | m | Aromatic proton | [7] | ||

| ~7.2 | m | Aromatic proton | [7] | ||

| ~5.5 | br s | - | Boronic acid protons (-B(OH)₂) | [7] | |

| ¹³C NMR (Predicted) | ~192 | s | - | Carbonyl carbon (C=O) | |

| ~165 | d | ¹J(C,F) ≈ 250 | Carbon attached to fluorine (C-F) | ||

| ~138 | d | Aromatic carbon | |||

| ~132 | s | Aromatic carbon attached to boron | |||

| ~125 | d | Aromatic carbon | |||

| ~118 | d | Aromatic carbon | |||

| ~115 | d | Aromatic carbon | |||

| ¹¹B NMR | ~30.9 | br s | - | Boronic acid boron | [7] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands for this compound (Note: Based on data from structurally similar compounds.)[8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded, from B(OH)₂) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2850, 2750 | Medium-Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |

| 1380-1320 | Strong | B-O stretch |

| 1250-1150 | Strong | C-F stretch |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the propensity of boronic acids to form cyclic anhydrides (boroxines) under certain conditions, derivatization is sometimes employed for analysis. However, direct analysis by electrospray ionization (ESI) is also common.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (relative abundance) | Assignment | Notes |

| 168 | [M+H]⁺ | Protonated molecular ion. The presence of boron gives a characteristic isotopic pattern for [M]⁺ and related fragments. |

| 150 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. This is a very common fragmentation pathway for boronic acids. |

| 122 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the aldehyde. |

| 109 | [C₆H₄F]⁺ | Loss of the formyl and boronic acid groups. |

Experimental Protocols

Synthesis of this compound[7]

This synthesis involves a two-step process starting from 2-bromo-5-fluorobenzaldehyde.

Step 1: Acetal Protection of the Aldehyde

-

Dissolve 2-bromo-5-fluorobenzaldehyde (20.0 g, 98.5 mmol) in 40 mL of methanol.

-

Add 0.5 mL of concentrated sulfuric acid.

-

Slowly add trimethyl orthoformate (13.6 g, 128 mmol) dropwise.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture to room temperature and adjust the pH to 11 with a methanolic solution of sodium methoxide.

-

Remove volatile components by distillation.

-

Purify the residue by vacuum distillation to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene.

Step 2: Borylation

-

Dissolve the product from Step 1 (23.8 g, 95.0 mmol) in 200 mL of anhydrous diethyl ether and 40 mL of tetrahydrofuran under an argon atmosphere.

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 42.0 mL, 110.0 mmol) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture for 1 hour at this temperature.

-

Slowly add triethyl borate (16.1 g, 110.0 mmol), keeping the temperature below -70 °C.

-

After addition, remove the cooling bath and allow the mixture to warm to 5 °C.

-

Adjust the pH to 3 with 3 M aqueous hydrochloric acid.

-

Separate the aqueous layer and extract with diethyl ether (2 x 50 mL).

-

Combine the organic layers and partially remove the solvent under vacuum.

-

Add water and continue distillation.

-

Cool the mixture to induce precipitation.

-

Filter the solid and dry in air to obtain this compound.

Analytical Characterization

NMR Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

-

Cap the NMR tube and ensure the sample height is adequate for the spectrometer.[12]

FT-IR (ATR) Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[13][14]

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[13]

-

Collect the spectrum.

Mass Spectrometry (ESI) Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the same solvent or a mixture of solvents (e.g., 50:50 methanol:water) to a final concentration suitable for infusion or LC-MS analysis (typically in the µg/mL to ng/mL range).[15]

Applications in Drug Development

This compound is a valuable building block in drug discovery, primarily through its use in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient construction of biaryl structures, which are common motifs in many drug molecules.

Suzuki-Miyaura Cross-Coupling

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of an organohalide to a Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][16] The presence of a base is crucial for the transmetalation step.[2]

Representative Suzuki-Miyaura Coupling Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1.2 equivalents), an aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).[17][18]

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture (e.g., 80-100 °C) with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 825644-26-6 [sigmaaldrich.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. This compound | 825644-26-6 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. agilent.com [agilent.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Yoneda Labs [yonedalabs.com]

- 17. mdpi.com [mdpi.com]

- 18. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Fluoro-2-formylphenyl)boronic acid (CAS 825644-26-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Fluoro-2-formylphenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, a verified synthesis protocol, and its significant applications, with a focus on its role in the construction of complex molecular architectures.

Physicochemical Properties

This compound is a white to almost white crystalline solid. Its chemical structure incorporates a fluorine atom and a formyl group on the phenylboronic acid scaffold, making it a versatile reagent for various chemical transformations.

| Property | Value | Reference |

| CAS Number | 825644-26-6 | [1][2] |

| Molecular Formula | C₇H₆BFO₃ | [2] |

| Molecular Weight | 167.93 g/mol | [2] |

| Melting Point | 125 °C | |

| Appearance | White to Almost white powder to crystal | |

| Solubility | Soluble in Methanol | |

| Purity | >98.0% (HPLC) |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established methods.[1]

Step 1: Protection of the Aldehyde Group

-

Dissolve 2-bromo-5-fluorobenzaldehyde (20.0 g, 98.5 mmol) in 40 mL of methanol.

-

Add 0.5 mL of concentrated sulfuric acid.

-

Slowly add 13.6 g (128 mmol) of trimethyl orthoformate dropwise.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture to room temperature.

-

Adjust the pH to 11 with a methanolic solution of concentrated sodium methoxide.

-

Remove volatile components by distillation.

-

Purify the residue by vacuum distillation to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene as a colorless liquid (Yield: 23.8 g, 96.9%).[1]

Step 2: Borylation

-

Under an argon atmosphere, dissolve the product from Step 1 (23.8 g, 95.0 mmol) in 200 mL of anhydrous ether and 40 mL of tetrahydrofuran.

-

Cool the solution to -75°C using a dry ice/acetone bath.

-

Slowly add a 2.5 M hexane solution of n-butyllithium (42.0 mL, 110.0 mmol) dropwise, ensuring the temperature remains below -70°C.

-

Stir the mixture for 1 hour at this temperature.

-

Slowly add 16.1 g (110.0 mmol) of triethyl borate, maintaining the temperature below -70°C.

-

Remove the cooling bath and allow the reaction to warm to 5°C.

-

Adjust the pH to 3 with 3 M aqueous hydrochloric acid.[1]

Step 3: Deprotection and Isolation

-

Separate the aqueous layer and extract it with ether (2 x 50 mL).

-

Combine the organic layers and partially remove the solvent under vacuum.

-

Continue distillation while adding water.

-

Cool the mixture to induce precipitation.

-

Filter the solid and dry it in the air to obtain this compound (Yield: 14.3 g, 89.5%).[1]

Experimental Workflows and Diagrams

To visually represent the synthesis and application of this compound, the following diagrams have been generated.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of complex biaryl and polyaryl structures that are prevalent in many pharmaceutical agents.

The presence of the formyl group offers a reactive handle for further chemical modifications, such as reductive amination, oxidation to a carboxylic acid, or participation in various condensation reactions. The fluorine substituent can enhance the metabolic stability and binding affinity of the final molecule, making it a desirable feature in drug design.

While specific biological activities for this compound itself are not extensively documented, related 2-formylphenylboronic acids have shown potential as antimicrobial agents.[4] This activity is thought to be linked to their ability to isomerize into a cyclic 3-hydroxybenzoxaborole form in solution.[4]

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). It should be stored under an inert atmosphere at room temperature.

This technical guide serves as a foundational resource for researchers and professionals engaged in synthetic and medicinal chemistry. The unique combination of a boronic acid, a formyl group, and a fluorine atom in this compound makes it a highly valuable and versatile tool for the development of novel chemical entities.

References

An In-depth Technical Guide to the Solubility and Stability of (4-Fluoro-2-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoro-2-formylphenyl)boronic acid is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility is, however, intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of arylboronic acids, with a specific focus on this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this document emphasizes the established experimental protocols for determining these crucial parameters. Detailed methodologies for solubility and stability assessment are provided to empower researchers to generate reliable data for their specific applications.

Introduction

This compound, with the chemical formula C₇H₆BFO₃, is a bifunctional reagent featuring both a boronic acid moiety and an aldehyde group.[1] This unique combination makes it a valuable synthon for introducing a formylphenyl group in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and for the synthesis of complex heterocyclic structures. The fluorine substituent further modulates the electronic properties of the molecule, influencing its reactivity and stability.

Understanding the solubility of this compound is critical for reaction setup, optimization, and purification processes. Similarly, knowledge of its stability profile is paramount for ensuring the integrity of the reagent during storage and handling, as well as for predicting its behavior in various reaction media. This guide will address the theoretical and practical aspects of the solubility and stability of this compound.

Solubility Profile

While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly accessible literature, the general solubility trends of phenylboronic acids can provide valuable insights. The solubility of boronic acids is influenced by the polarity of the solvent, the nature of the substituents on the phenyl ring, and temperature.[2][3] Generally, phenylboronic acids exhibit higher solubility in polar organic solvents.[4]

To obtain precise solubility data for this compound, experimental determination is necessary. The following table outlines the expected solubility data that can be generated using the experimental protocol described in Section 4.1.

Data Presentation: Predicted Solubility of this compound

| Solvent | Temperature (°C) | Predicted Solubility ( g/100 mL) | Predicted Molar Solubility (mol/L) |

| Water | 25 | Low | Low |

| 50 | Slightly Increased | Slightly Increased | |

| Methanol | 25 | High | High |

| 50 | Very High | Very High | |

| Acetonitrile | 25 | Moderate | Moderate |

| 50 | High | High | |

| Dichloromethane | 25 | Low to Moderate | Low to Moderate |

| 50 | Moderate | Moderate | |

| Toluene | 25 | Low | Low |

| 50 | Low to Moderate | Low to Moderate | |

| Tetrahydrofuran (THF) | 25 | High | High |

| 50 | Very High | Very High | |

| N,N-Dimethylformamide (DMF) | 25 | Very High | Very High |

| 50 | Very High | Very High |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. Arylboronic acids are susceptible to several degradation pathways, with the most common being oxidation and protodeboronation (the cleavage of the carbon-boron bond).[5][6] The presence of the electron-withdrawing fluorine and formyl groups on the phenyl ring can influence the rate of these degradation processes.

Proper storage conditions are essential to maintain the integrity of the compound. It is typically recommended to store this compound at low temperatures (e.g., -20°C), under an inert atmosphere, and protected from light and moisture.[1]

The following table summarizes the key stability parameters that should be assessed for this compound using the protocol outlined in Section 4.2.

Data Presentation: Key Stability Parameters for this compound

| Condition | Parameter | Expected Outcome |

| Temperature | Degradation Rate at -20°C | Minimal degradation over extended periods. |

| Degradation Rate at Room Temp | Gradual degradation may occur. | |

| Degradation Rate at 40°C | Accelerated degradation is likely. | |

| pH | Stability in Acidic Solution (pH 2-4) | Generally more stable against protodeboronation. |

| Stability in Neutral Solution (pH 7) | Moderate stability. | |

| Stability in Basic Solution (pH 9-12) | Increased rate of protodeboronation is expected.[6] | |

| Light Exposure | Photostability | Potential for degradation upon prolonged exposure. |

| Oxidative Stress | Stability in presence of an oxidizing agent | Susceptible to oxidation of the boronic acid moiety. |

Experimental Protocols

Determination of Solubility

The following protocol is based on the dynamic (polythermal) method, which involves determining the temperature at which a solid solute dissolves completely in a solvent at a known concentration.[4]

Materials:

-

This compound

-

High-purity solvents (e.g., water, methanol, acetonitrile, etc.)

-

Analytical balance (±0.1 mg)

-

Sealed glass vials

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable ramp

-

Thermometer or thermocouple (±0.1°C)

-

Turbidity sensor or visual observation setup

Procedure:

-

Accurately weigh a known amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired solvent to the vial.

-

Add a magnetic stir bar and seal the vial tightly.

-

Place the vial in the temperature-controlled bath and begin stirring.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5°C/min).

-

Monitor the solution for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the solubility temperature for that specific concentration.

-

Repeat the procedure for several different concentrations to construct a solubility curve.

References

An In-depth Technical Guide to the Synthesis and Purification of (4-Fluoro-2-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (4-Fluoro-2-formylphenyl)boronic acid, a key building block in medicinal chemistry and materials science. The document details a robust and reproducible synthetic route, purification strategies to achieve high purity, and relevant quantitative data to support these methodologies.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-5-fluorobenzaldehyde. The first step involves the protection of the aldehyde functional group, followed by a lithium-halogen exchange and subsequent borylation to introduce the boronic acid moiety.

Synthetic Pathway Overview

The overall synthetic scheme is presented below:

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene (Aldehyde Protection)

-

Dissolve 2-bromo-5-fluorobenzaldehyde (20.0 g, 98.5 mmol) in 40 mL of methanol in a round-bottom flask.

-

Add 0.5 mL of concentrated sulfuric acid to the solution.

-

Slowly add trimethyl orthoformate (13.6 g, 128 mmol) dropwise to the mixture.

-

Reflux the reaction mixture for 1 hour.

-

After cooling to room temperature, adjust the pH to 11 with a methanolic solution of sodium methoxide.

-

Remove the volatile components by distillation.

-

Purify the product by vacuum distillation to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene as a colorless liquid.

Step 2: Synthesis of this compound (Borylation)

-

Under an argon atmosphere, dissolve the product from Step 1 (23.8 g, 95.0 mmol) in a mixture of 200 mL of anhydrous ether and 40 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -75°C using a dry ice/acetone bath.

-

Slowly add a 2.5 M hexane solution of n-butyllithium (42.0 mL, 110.0 mmol) dropwise, ensuring the internal temperature remains below -70°C.

-

Stir the mixture for 1 hour at this temperature.

-

Slowly add triethyl borate (16.1 g, 110.0 mmol), maintaining the temperature below -70°C.

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to 5°C.

-

Adjust the pH to 3 with 3 M aqueous hydrochloric acid.

-

Separate the aqueous layer and extract it with ether (2 x 50 mL).

-

Combine the organic layers and partially remove the solvent under vacuum.

-

Continue the distillation while adding water.

-

Cool the mixture to induce precipitation of the solid product.

-

Filter the precipitated solid and dry it in the air to obtain this compound.

Quantitative Data: Synthesis

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene | 2-bromo-5-fluorobenzaldehyde | 96.9 | - |

| 2 | This compound | 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene | 89.5 | - |

| Overall | This compound | 2-bromo-5-fluorobenzaldehyde | 85.4 | >95 |

Table 1: Summary of yields for the synthesis of this compound.

Purification of this compound

High purity of this compound is crucial for its subsequent applications, particularly in Suzuki-Miyaura cross-coupling reactions. A common and effective method for purification involves an acid-base extraction procedure.

Purification Workflow

The purification process leverages the acidic nature of the boronic acid functional group to separate it from non-acidic organic impurities.

Experimental Protocol: Purification

This protocol is a general method for the purification of formylphenylboronic acids and can be adapted for this compound.

-

Suspend the crude this compound in water and cool the mixture to 10°C.

-

Add a 10% aqueous sodium hydroxide solution dropwise, maintaining the internal temperature below 10°C and the pH in the range of 8 to 11.

-

After stirring for 30 minutes, filter off any insoluble material.

-

Extract the aqueous phase with an organic solvent such as toluene to remove non-polar impurities.

-

Cool the aqueous phase to 10°C and acidify with concentrated hydrochloric acid to a pH of approximately 1-3 to precipitate the purified boronic acid.

-

Filter the resulting solid, wash with cold water, and dry at a moderate temperature (e.g., 50°C) in a stream of nitrogen or under vacuum.

This process is effective in yielding formylphenylboronic acids with a purity of ≥99%.

Quantitative Data: Purification

| Method | Starting Purity (HPLC) | Final Purity (HPLC) |

| Alkaline Dissolution and Acidic Precipitation | ~95% | ≥99% |

Table 2: Typical purity improvement of formylphenylboronic acids after purification.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹¹B NMR: A characteristic signal for the boronic acid group is expected. For this compound, a signal around δ 30.9 ppm (in acetone-d6) has been reported.

-

¹H NMR and ¹³C NMR: To confirm the overall structure and the presence of the fluoro and formyl groups.

-

HPLC: To determine the purity of the final product.

-

Mass Spectrometry: To confirm the molecular weight of the compound (167.93 g/mol ).

Applications in Drug Development

This compound is a versatile intermediate in organic synthesis. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the formyl group provides a handle for further chemical modifications.

Reactivity of the Formyl Group in (4-Fluoro-2-formylphenyl)boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoro-2-formylphenyl)boronic acid is a versatile bifunctional building block of significant interest in organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and a reactive formyl group ortho to the boronic acid moiety, imparts distinct reactivity and chemoselectivity. This technical guide provides a comprehensive overview of the reactivity of the formyl group in this molecule, detailing its participation in key chemical transformations. This document includes structured data tables, detailed experimental protocols for seminal reactions, and visual diagrams of reaction pathways and workflows to facilitate its application in research and development.

Introduction

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. The presence of three distinct functional groups—a boronic acid, a formyl group, and a fluoro substituent—on the phenyl ring allows for a diverse range of chemical manipulations. The electronic interplay between the electron-withdrawing fluorine and formyl groups and the versatile boronic acid moiety governs the reactivity of the molecule. This guide focuses specifically on the transformations of the formyl group, a key handle for molecular elaboration.

Core Reactivity of the Formyl Group

The formyl group in this compound readily undergoes a variety of characteristic aldehyde reactions. However, the presence of the adjacent boronic acid and the fluorine atom can influence reaction rates and selectivity. Key transformations include nucleophilic additions, reductions, olefinations, and reductive aminations.

Suzuki-Miyaura Coupling: A Note on Chemoselectivity

While the primary focus of this guide is the formyl group, it is crucial to consider the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions. The formyl group is generally tolerant to the conditions of many Suzuki-Miyaura couplings, allowing for the formation of biaryl structures while preserving the aldehyde functionality for subsequent transformations.[1] The electron-withdrawing nature of the formyl and fluoro groups can influence the electronic properties of the boronic acid and its transmetalation efficiency.

Key Reactions of the Formyl Group

This section details the principal reactions involving the formyl moiety of this compound, providing generalized experimental protocols and tabulated data where available.

Reduction to a Hydroxymethyl Group

The reduction of the formyl group to a primary alcohol is a fundamental transformation, yielding (4-fluoro-2-(hydroxymethyl)phenyl)boronic acid. This product is a key precursor for the synthesis of benzoxaboroles, a class of compounds with significant biological activity.[2] Sodium borohydride (NaBH₄) is a commonly used reagent for this selective reduction due to its mild nature, which typically does not affect the boronic acid or the aromatic fluorine.[3][4]

Table 1: Reduction of this compound

| Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| NaBH₄ | Methanol/DCM | 0 to RT | 1 - 4 h | >90 (Typical) | [3][5] |

Experimental Protocol: Reduction of this compound with Sodium Borohydride [3][5]

-

Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (DCM) at 0 °C under an inert atmosphere.

-

Add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate or DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain (4-fluoro-2-(hydroxymethyl)phenyl)boronic acid.

dot

Caption: Reduction of the formyl group to a hydroxymethyl group.

Olefination Reactions: Wittig and Horner-Wadsworth-Emmons

The formyl group is an excellent electrophile for Wittig and Horner-Wadsworth-Emmons (HWE) reactions, providing a powerful method for carbon-carbon double bond formation. These reactions convert the aldehyde into an alkene, with the stereochemical outcome often depending on the nature of the phosphorus reagent.[6][7]

-

Wittig Reaction: Utilizes a phosphonium ylide to typically form Z-alkenes from unstabilized ylides and E-alkenes from stabilized ylides.[8][9]

-

Horner-Wadsworth-Emmons Reaction: Employs a phosphonate carbanion and generally provides excellent selectivity for the E-alkene.[6][7]

Table 2: Representative Olefination Reactions

| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Product Type | Reference(s) |

| Wittig | (Triphenylphosphoranylidene)acetonitrile | - | Toluene | Reflux | α,β-Unsaturated nitrile | [9] |

| HWE | Triethyl phosphonoacetate | NaH | THF | 0 to RT | α,β-Unsaturated ester (E-isomer) | [7] |

Experimental Protocol: Horner-Wadsworth-Emmons Reaction [7]

-

Suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension and stir for 30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to afford the corresponding α,β-unsaturated ester.

dot

Caption: A typical workflow for the Horner-Wadsworth-Emmons reaction.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes.[10][11] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a suitable reducing agent. A variety of primary and secondary amines can be used as nucleophiles. The choice of reducing agent is crucial for the success of the reaction, with common choices including sodium triacetoxyborohydride and sodium cyanoborohydride.[11][12]

Table 3: Common Conditions for Reductive Amination

| Amine Type | Reducing Agent | Solvent | Additive | Product Type | Reference(s) |

| Primary Amine | NaBH(OAc)₃ | Dichloromethane | Acetic Acid | Secondary Amine | [11] |

| Secondary Amine | NaBH₃CN | Methanol | Acetic Acid | Tertiary Amine | [12] |

Experimental Protocol: Reductive Amination with a Primary Amine [11]

-

To a solution of this compound (1.0 eq) in dichloromethane, add the primary amine (1.1 eq) and acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

dot

Caption: The general pathway for reductive amination.

Synthesis of Benzoxaboroles

A particularly important application of the formyl group's reactivity in 2-formylphenylboronic acids is the synthesis of benzoxaboroles. These bicyclic boron-containing heterocycles exhibit a wide range of biological activities.[2] The intramolecular cyclization of the intermediate formed upon reduction of the formyl group leads to the stable benzoxaborole ring system. For instance, the reduction of this compound directly leads to 5-fluorobenzoxaborole, a key structural motif in medicinal chemistry.[13]

dot

Caption: Pathway for the synthesis of 5-fluorobenzoxaborole.

Conclusion

The formyl group in this compound is a versatile functional handle that allows for a wide array of chemical transformations. Its reactivity, modulated by the electronic effects of the adjacent boronic acid and the fluorine substituent, enables its participation in reductions, olefinations, and reductive aminations, often with good chemoselectivity. This guide provides a foundational understanding of these key reactions, offering experimental insights for researchers in drug discovery and materials science. The ability to selectively manipulate the formyl group while retaining the boronic acid moiety for subsequent cross-coupling reactions underscores the value of this compound as a strategic building block in modern organic synthesis.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. 3. NaBH4 | PPT [slideshare.net]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. organicreactions.org [organicreactions.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

The Fluorine Substituent's Electronic Influence in (4-Fluoro-2-formylphenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-2-formylphenyl)boronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. The strategic placement of both a fluorine atom and a formyl group on the phenylboronic acid scaffold imparts unique electronic properties that significantly influence its reactivity and acidity. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles.

Physicochemical and Electronic Properties

The electronic character of this compound is dominated by the interplay of the inductive and resonance effects of its substituents. The fluorine atom at the para-position and the formyl group at the ortho-position create a unique electronic environment that modulates the Lewis acidity of the boronic acid moiety.

Acidity (pKa)

Hammett Substituent Constants

The electronic influence of the substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

-

The para-fluoro substituent (σp-F) has a Hammett constant of approximately +0.05 to +0.06 .[4][5] This small positive value indicates a weak overall electron-withdrawing effect, resulting from the balance between its strong inductive withdrawal (-I) and its opposing resonance donation (+R).

-

The ortho-formyl substituent (σo-CHO) is more complex due to the proximity to the reaction center. While a universally accepted ortho Hammett constant is elusive due to steric effects, a value of +0.36 has been reported, signifying a strong electron-withdrawing character.[4]

These constants are crucial for predicting the reactivity of the molecule in various chemical transformations.

Table 1: Key Physicochemical and Electronic Data for this compound and Related Compounds

| Property | This compound | 4-Fluorophenylboronic acid | 2-Formylphenylboronic acid |

| Molecular Formula | C₇H₆BFO₃[6] | C₆H₆BFO₂[7] | C₇H₇BO₃[8] |

| Molecular Weight | 167.93 g/mol [9] | 139.92 g/mol [7] | 149.94 g/mol [8] |

| pKa | Not experimentally determined (expected to be < 8.7) | 8.71 - 8.77[2] | ~7.8 (isomer dependent)[10] |

| Hammett Constant (σp-F) | +0.05[4] | +0.05[4] | N/A |

| Hammett Constant (σo-CHO) | +0.36 (approx.)[4] | N/A | +0.36 (approx.)[4] |

The Duality of Fluorine's Electronic Effects

The fluorine atom's influence on the aromatic ring is a classic example of competing electronic effects: a strong electron-withdrawing inductive effect and a moderate electron-donating resonance effect.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached through the sigma bond framework. This effect acidifies the boronic acid by stabilizing the resulting negative charge on the boronate anion.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density is most pronounced at the ortho and para positions. In this compound, this +R effect of the para-fluorine partially counteracts its -I effect.

The ortho-formyl group is a potent electron-withdrawing group through both a -I effect and a strong -R effect, which significantly depletes electron density from the aromatic ring and enhances the Lewis acidity of the boron center.

Caption: Opposing electronic effects of the para-fluoro substituent.

Structural and Spectroscopic Data

While a crystal structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC), computational methods such as Density Functional Theory (DFT) can provide valuable insights into its geometry. DFT calculations on analogous molecules, like 3-formylphenylboronic acid, have shown that the boronic acid moiety can be twisted relative to the plane of the phenyl ring.[11]

Table 2: Predicted and Experimental Spectroscopic Data

| Technique | Parameter | Predicted/Experimental Value | Notes |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.0-8.0 ppm; Aldehyde proton: ~9.8-10.2 ppm; B(OH)₂: broad singlet ~5.0-6.0 ppm. | The provided ¹H NMR data for a precursor, 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene, in CDCl₃ is: δ 7.51 (m, 1H), 7.35 (m, 1H), 6.93 (m, 1H), 5.50 (s, 1H), 3.38 (s, 6H).[12] |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~115-140 ppm; Aldehyde carbon: ~190 ppm. | No experimental data found for the title compound. |

| ¹⁹F NMR | Chemical Shift (δ) | Expected in the typical range for aryl fluorides. | The chemical shift will be influenced by the ortho-formyl and para-boronic acid groups. 19F NMR is a powerful tool for studying fluorinated phenylboronic acids.[13] |

| ¹¹B NMR | Chemical Shift (δ) | ~30.9 ppm (in acetone-d₆)[12] | This value is characteristic of a trigonal boronic acid. |

| IR Spectroscopy | Key Frequencies (cm⁻¹) | C=O stretch: ~1700 cm⁻¹; O-H stretch (boronic acid): broad, ~3200-3400 cm⁻¹; C-F stretch: ~1200-1250 cm⁻¹. | No experimental spectrum found for the title compound. Data for 4-formylphenylboronic acid is available for comparison.[14] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-5-fluorobenzaldehyde.[12]

Step 1: Protection of the Aldehyde

-

Dissolve 2-bromo-5-fluorobenzaldehyde (e.g., 20.0 g, 98.5 mmol) in methanol (40 mL).

-

Add concentrated sulfuric acid (0.5 mL) followed by the slow, dropwise addition of trimethyl orthoformate (13.6 g, 128 mmol).

-

Reflux the reaction mixture for 1 hour.

-

Cool to room temperature and adjust the pH to 11 with a methanolic solution of sodium methoxide.

-

Remove volatile components by distillation and purify the residue by vacuum distillation to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene.

Step 2: Borylation

-

Dissolve the product from Step 1 (e.g., 23.8 g, 95.0 mmol) in anhydrous diethyl ether (200 mL) and tetrahydrofuran (40 mL) under an argon atmosphere.

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexane, 42.0 mL, 110.0 mmol) dropwise, maintaining the temperature below -70 °C.

-

Stir for 1 hour, then slowly add triethyl borate (16.1 g, 110.0 mmol), again keeping the temperature below -70 °C.

-

Remove the cooling bath and allow the temperature to rise to 5 °C while adjusting the pH to 3 with 3 M aqueous hydrochloric acid.

-

Separate the aqueous layer and extract with diethyl ether (2 x 50 mL).

-

Combine the organic layers and partially remove the solvent under vacuum. Continue distillation while adding water.

-

Cool the mixture to precipitate the solid product, which is then filtered and dried to give this compound.

Caption: Synthetic workflow for this compound.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The electron-withdrawing nature of the substituents can make these reactions challenging, often requiring carefully optimized conditions to avoid side reactions like protodeboronation.[15]

Example Protocol: Coupling with an Aryl Bromide

This protocol is a representative procedure adapted from similar couplings of electron-deficient arylboronic acids.[16]

-

To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (e.g., 2-5 mol%) and a phosphine ligand like triphenylphosphine or a more specialized ligand (e.g., SPhos, XPhos) if needed.

-

Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, for example, a mixture of toluene and water or 1,4-dioxane and water.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The electronic properties of this compound are a complex interplay of the strong inductive withdrawal and moderate resonance donation of the para-fluorine substituent, combined with the powerful electron-withdrawing nature of the ortho-formyl group. This unique substitution pattern results in a significantly increased Lewis acidity of the boronic acid moiety, which is beneficial for certain applications but also necessitates careful optimization of reaction conditions, particularly in Suzuki-Miyaura cross-coupling, to mitigate side reactions. This guide provides a foundational understanding of these effects, supported by available data and established experimental protocols, to aid researchers in the effective utilization of this versatile synthetic building block.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. mdpi.com [mdpi.com]

- 4. THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES | Scilit [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 4-fluoro-2-formylphenylboronic acid (contains varying amounts of anhydride) (C7H6BFO3) [pubchemlite.lcsb.uni.lu]

- 7. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 825644-26-6 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential for Intramolecular Interactions in (4-Fluoro-2-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoro-2-formylphenyl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a boronic acid and a formyl group in an ortho relationship, predisposes it to complex intramolecular interactions. This technical guide provides a comprehensive analysis of these interactions, focusing on the equilibrium between its open-chain aldehyde and cyclic hemiacetal-like lactol tautomer, a 3-hydroxybenzoxaborole. This guide synthesizes available data, presents detailed experimental protocols for characterization, and utilizes predictive data and visualizations to facilitate a deeper understanding of this compound's behavior, which is critical for its application in drug design and molecular engineering.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The introduction of functional groups onto the phenyl ring expands their utility, and in the case of this compound, creates a molecule with the potential for rich intramolecular chemistry. The ortho-positioning of the formyl and boronic acid moieties allows for a dynamic equilibrium between the acyclic aldehyde form and a cyclic boronate ester, specifically a 3-hydroxybenzoxaborole. The fluorine substituent further modulates the electronic properties of the aromatic ring, influencing the stability and reactivity of both tautomeric forms. Understanding and controlling this equilibrium is paramount for leveraging this molecule's full potential in various applications.

Tautomeric Equilibrium: A Core Interaction

The primary intramolecular interaction in this compound is the tautomeric equilibrium between the open-chain form (I) and the cyclic 3-hydroxy-5-fluorobenzoxaborole form (II). This reversible cyclization is analogous to the formation of hemiacetals from aldehydes and alcohols. In this case, the boronic acid's hydroxyl group acts as the internal nucleophile attacking the electrophilic aldehyde carbon.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and pH. In aqueous or protic solvents, the equilibrium can be shifted, and the presence of the fluorine atom, an electron-withdrawing group, can influence the electrophilicity of the formyl carbon and the acidity of the boronic acid, thereby affecting the equilibrium constant.

Spectroscopic and Structural Data

While a definitive single crystal X-ray structure for this compound has not been reported in the literature, extensive data from analogous compounds allow for the prediction of key structural and spectroscopic features.

Predicted Crystallographic Data

Based on studies of similar ortho-substituted phenylboronic acids, it is anticipated that in the solid state, this compound exists predominantly in its open-chain form, stabilized by intermolecular hydrogen bonding. The crystal structure of the related 3-fluoro-2-formylphenylboronic acid reveals a planar open form with a hydrogen-bonded carbonyl group.[1] A similar arrangement is predicted for the 4-fluoro isomer.

Table 1: Predicted Crystallographic Data for this compound (Open Form)

| Parameter | Predicted Value Range | Notes |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted phenylboronic acids. |

| Space Group | P2₁/c or similar | Centrosymmetric space groups are common. |

| B-C Bond Length | 1.55 - 1.57 Å | Typical for arylboronic acids. |

| B-O Bond Lengths | 1.36 - 1.38 Å | Characteristic of trigonal boronic acids. |

| C=O Bond Length | 1.21 - 1.23 Å | Standard for an aromatic aldehyde. |

| Intramolecular H-bonding | O-H···O=C | Possible between a boronic acid OH and the formyl oxygen. |

| Intermolecular H-bonding | O-H···O | Dimer formation via boronic acid groups is expected. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for studying the tautomeric equilibrium in solution, as distinct signals for both the open-chain and cyclic forms can often be observed and quantified.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | Open Form (I) | Cyclic Form (II) | Multiplicity | J (Hz) |

| -CHO | ~10.1 | - | s | - |

| -CH(OH)OB- | - | ~6.5 | s | - |

| Aromatic H | 7.2 - 8.0 | 7.0 - 7.8 | m | - |

| -B(OH)₂ | ~8.5 | - | br s | - |

| -B(OH)-O- | - | ~9.0 | br s | - |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | Open Form (I) | Cyclic Form (II) | Notes |

| -CHO | ~192 | - | Characteristic aldehyde chemical shift. |

| -CH(OH)OB- | - | ~95 | Hemiacetal-like carbon, significantly upfield from aldehyde. |

| C-B | ~130 | ~135 | Carbon attached to boron. |

| C-F | ~165 (d) | ~163 (d) | Large ¹J(C,F) coupling expected (~250 Hz). |

| Other Aromatic C | 115 - 140 | 115 - 140 | Chemical shifts influenced by substituents. |

Table 4: Predicted ¹⁹F and ¹¹B NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Nucleus | Open Form (I) | Cyclic Form (II) | Notes |

| ¹⁹F | ~ -110 | ~ -112 | Sensitive to the electronic environment. |

| ¹¹B | ~28 | ~20 | Trigonal boron in the open form, tetrahedral-like in the cyclic form. |

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy provides valuable information about the functional groups present and can offer evidence for intramolecular hydrogen bonding.

Table 5: Predicted FTIR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment | Notes |

| 3500 - 3200 | O-H stretch (broad) | Associated with the B(OH)₂ group and intermolecular hydrogen bonding. |

| ~1700 | C=O stretch | Strong absorption characteristic of the aldehyde in the open form. |

| 1380 - 1320 | B-O stretch | Characteristic of boronic acids. |

| ~1250 | C-F stretch | Strong absorption. |

| ~1100 | C-O stretch | Expected for the cyclic C-O-B linkage in the lactol form. |

Experimental Protocols

Synthesis of this compound

The synthesis typically proceeds via a lithium-halogen exchange followed by borylation.[2]

Caption: Synthetic workflow for this compound.

Protocol:

-

Acetal Protection: 2-Bromo-5-fluorobenzaldehyde is reacted with trimethyl orthoformate in methanol with a catalytic amount of sulfuric acid under reflux to protect the aldehyde group.

-

Lithium-Halogen Exchange: The resulting 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene is dissolved in a mixture of anhydrous diethyl ether and THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise.

-

Borylation: Triethyl borate is added to the cooled solution, and the reaction is stirred at low temperature.

-

Hydrolysis: The reaction is quenched by the addition of aqueous hydrochloric acid, which hydrolyzes the boronate ester and the acetal to yield the final product.

-

Purification: The product can be purified by extraction and crystallization.

X-ray Crystallography

Protocol for Single Crystal Growth and Data Collection:

-

Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes) is a common method.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using software such as SHELXS and SHELXL.

NMR Spectroscopy for Tautomerism Study

Protocol for Variable Temperature NMR:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in a 5 mm NMR tube.

-

Initial Spectrum: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra at room temperature.

-

Variable Temperature Analysis: Gradually increase the temperature of the NMR probe (e.g., in 10-20 °C increments) and acquire spectra at each temperature.

-

Data Analysis: Integrate the signals corresponding to the open and cyclic forms at each temperature to determine the equilibrium constant (K_eq) as a function of temperature. A van't Hoff plot (ln(K_eq) vs. 1/T) can then be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.

ATR-FTIR Spectroscopy

Protocol for Solid-State Analysis:

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and compare them to predicted values to confirm the presence of functional groups and investigate potential hydrogen bonding.

Signaling Pathways and Logical Relationships

The interplay between the different forms of this compound and its potential interactions can be visualized as a network of equilibria.

Caption: Intermolecular and intramolecular equilibria of this compound.

Conclusion

This compound exhibits a fascinating potential for intramolecular interactions, dominated by the tautomeric equilibrium between its open-chain and cyclic forms. This guide has provided a detailed overview of this phenomenon, supported by predicted quantitative data and comprehensive experimental protocols for its characterization. For researchers in drug development and materials science, a thorough understanding of this equilibrium is crucial for designing molecules with specific conformations and reactivities. The methodologies and data presented herein serve as a valuable resource for further investigation and application of this important synthetic building block.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-Fluoro-2-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the use of (4-Fluoro-2-formylphenyl)boronic acid as a key building block in the synthesis of functionalized biaryl compounds. The presence of both a fluoro and a formyl group on the boronic acid offers unique opportunities for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of these substituents can influence the reactivity of the boronic acid, necessitating careful optimization of reaction conditions.

Core Applications

The Suzuki-Miyaura coupling of this compound is a versatile method for the synthesis of a variety of important structural motifs, including:

-

Fluorinated Biaryl Aldehydes: These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atom can enhance metabolic stability and binding affinity.

-

Precursors to Biaryl Carboxylic Acids and Alcohols: The formyl group can be readily oxidized or reduced to provide access to other functional groups, further expanding the synthetic utility of the coupled products.

-

Building Blocks for Heterocyclic Synthesis: The biaryl aldehyde products can serve as precursors for the construction of various heterocyclic ring systems.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (bromide or chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, DME)

-

Degassed water (if using aqueous conditions)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv). If a ligand is used, it is typically added at a 1:2 or 1:4 Pd:ligand ratio.

-

Solvent Addition: Add the degassed solvent to the reaction vessel. For aqueous conditions, a mixture of organic solvent and water (e.g., 4:1 or 5:1) is commonly used.

-

Reaction: Stir the reaction mixture at the desired temperature (typically between 80 °C and 120 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Microwave irradiation can often be employed to reduce reaction times.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or recrystallization to afford the desired biaryl product.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These data are compiled from literature sources and are intended to serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 92 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 6 | 78 |

| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DME/H₂O (5:1) | 85 | 16 | 65 |

| 5 | 2-Bromonaphthalene | Pd(dppf)Cl₂ (2.5) | Cs₂CO₃ (2) | DMF | 120 | 4 | 88 |

Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 | 75 |

| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (1:1) | 100 | 24 | 70 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (3) | Toluene | 120 | 12 | 68 |

| 4 | 3-Chloropyridine | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | DMF | 130 | 24 | 55 |

| 5 | 2-Chloronaphthalene | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 80 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.